molecular formula C43H71N9O12 B10775172 OVA G4 peptide

OVA G4 peptide

Cat. No.: B10775172
M. Wt: 906.1 g/mol
InChI Key: OFRBIWSONSKXDO-PZELKCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The OVA G4 peptide is a variant of the agonist ovalbumin peptide SIINFEKL (257-264). Ovalbumin is a protein found in egg whites and is commonly used in immunological research. The this compound, with the sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu, is specifically designed to stimulate ovalbumin-specific T cells and is often used in studies related to vaccine adjuvants and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The OVA G4 peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection of the amino group: after each coupling step using trifluoroacetic acid (TFA).

    Cleavage of the peptide: from the resin and removal of side-chain protecting groups using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .

Chemical Reactions Analysis

Types of Reactions: The OVA G4 peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to create peptide analogs.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed:

Scientific Research Applications

The OVA G4 peptide has a wide range of scientific research applications:

Mechanism of Action

The OVA G4 peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on antigen-presenting cells. This interaction leads to the presentation of the peptide on the cell surface, where it is recognized by T cell receptors (TCRs) on CD8+ T cells. The binding of the TCR to the peptide-MHC complex triggers a cascade of intracellular signaling events, leading to T cell activation, proliferation, and cytokine production .

Comparison with Similar Compounds

    SIINFEKL (OVA 257-264): The original agonist peptide from which OVA G4 is derived.

    OVA 323-339: A class II MHC-restricted peptide epitope of ovalbumin.

    Q4H7 and Q4R7: Peptide variants used in T cell activation studies.

Uniqueness of OVA G4 Peptide: The this compound is unique due to its specific sequence variation (Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu) that allows for distinct binding affinities and immune responses compared to other ovalbumin-derived peptides. This makes it particularly useful in studies requiring fine-tuned control of T cell activation and signaling strength .

Properties

Molecular Formula

C43H71N9O12

Molecular Weight

906.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H71N9O12/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64)/t25-,26-,28-,29-,30-,31-,32-,35-,36-/m0/s1

InChI Key

OFRBIWSONSKXDO-PZELKCDDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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